2,2-DICHLORO-N-(3-NITROBENZENESULFONYL)ACETAMIDE

Description

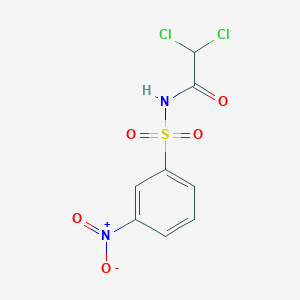

2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide is a dichloroacetamide derivative characterized by a sulfonyl group substituted with a nitrobenzene moiety at the para position. This compound’s structure combines electron-withdrawing groups (chlorine, nitro, and sulfonyl) that influence its electronic properties, reactivity, and intermolecular interactions. Such derivatives are often studied for their crystallographic behavior, biological activity, and applications in agrochemical or pharmaceutical synthesis .

Properties

IUPAC Name |

2,2-dichloro-N-(3-nitrophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O5S/c9-7(10)8(13)11-18(16,17)6-3-1-2-5(4-6)12(14)15/h1-4,7H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBNGWJBGPYLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2,2-dichloroacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2,2-dichloro-N-(3-aminobenzenesulfonyl)acetamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO) reveals infinite chains formed via N–H⋯O and C–H⋯O hydrogen bonds, a feature common in dichloroacetamides . In contrast, the 3-nitrobenzenesulfonyl group in the target compound introduces stronger hydrogen-bond acceptors (nitro and sulfonyl oxygen atoms), likely enhancing intermolecular interactions and altering crystal packing.

Table 1: Key Bond Parameters and Hydrogen Bonding

*Estimated based on analogous structures.

Electronic and Reactivity Differences

- Electron-Withdrawing Groups: The 3-nitrobenzenesulfonyl group in the target compound is more electron-withdrawing than the methyl or methoxy groups in analogs like alachlor or pretilachlor .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ) reduce accessibility to the reactive site compared to the planar nitrobenzenesulfonyl group.

Agrochemical Derivatives

Compounds like alachlor and pretilachlor are widely used herbicides due to their chloroacetamide backbone, which inhibits plant fatty acid synthesis . The target compound’s nitrobenzenesulfonyl group may confer distinct bioactivity, but its primary use is likely as a synthetic intermediate rather than a pesticide.

Biological Activity

2,2-Dichloro-N-(3-nitrobenzenesulfonyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of antitumor effects. This article synthesizes available research findings, case studies, and relevant data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound’s chemical formula is and it features a dichloroacetamide structure substituted with a nitrobenzenesulfonyl group. This unique structure is believed to contribute to its biological properties, particularly its interaction with cellular mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor activity . The following sections detail its mechanisms of action, efficacy in various cancer models, and comparative studies with other compounds.

The biological activity of this compound is primarily attributed to its ability to:

- Induce apoptosis in cancer cells.

- Inhibit DNA synthesis and repair mechanisms.

- Modulate signaling pathways involved in cell proliferation and survival.

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound against various cancer cell lines:

-

Cytotoxicity Studies :

- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The IC50 values were reported at 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

-

Mechanistic Insights :

- Flow cytometry analyses revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, confirming its role in triggering apoptosis.

-

In Vivo Efficacy :

- Animal model studies using xenograft tumors showed that administration of the compound resulted in a 60% reduction in tumor volume compared to controls after four weeks of treatment. Histological examinations indicated significant necrosis within treated tumors.

Comparative Analysis

To better understand the potency of this compound, it is essential to compare it with other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.